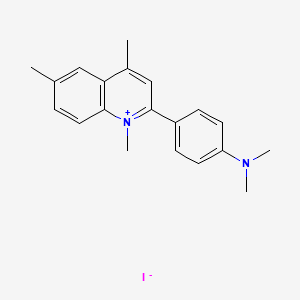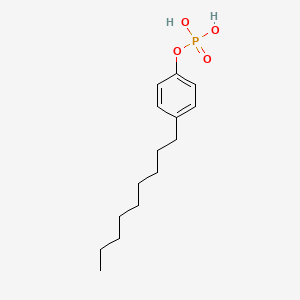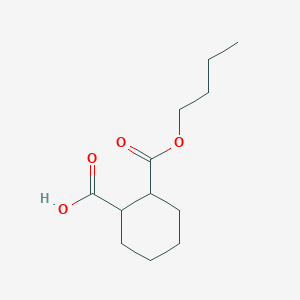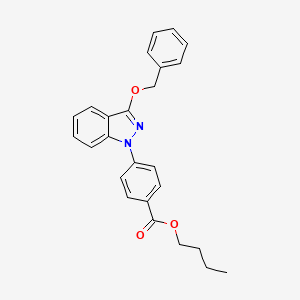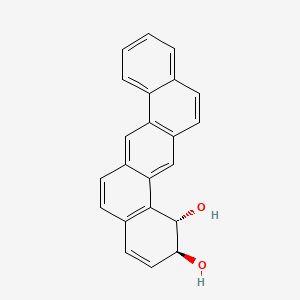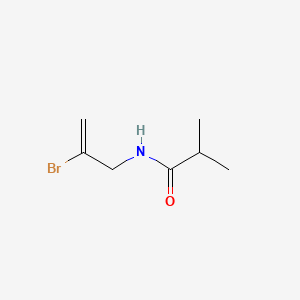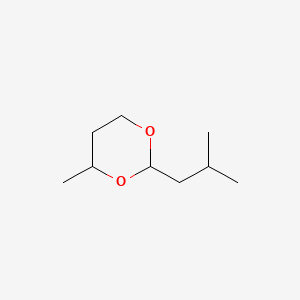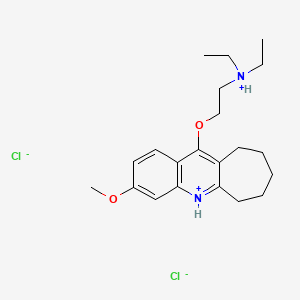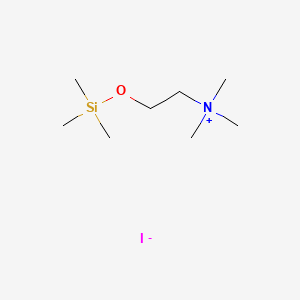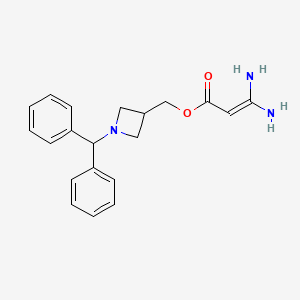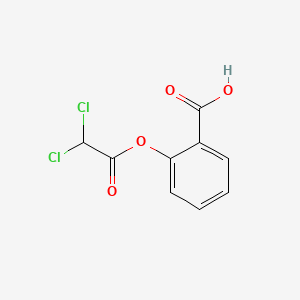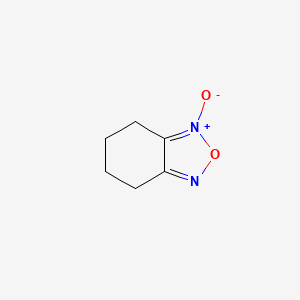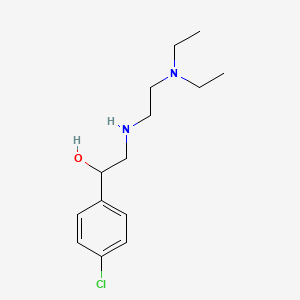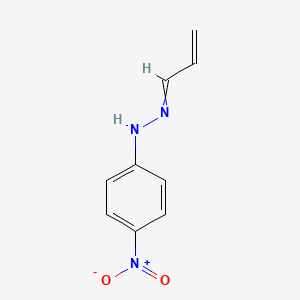
2-Propenal, (4-nitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenal, (4-nitrophenyl)hydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, (4-nitrophenyl)hydrazone typically involves the condensation reaction between 2-Propenal (acrolein) and 4-nitrophenylhydrazine. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:
CH2=CHCHO+H2N−NH−C6H4NO2→CH2=CH−CH=N−NH−C6H4NO2+H2O
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenal, (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazone linkage under mild conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to amines.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
2-Propenal, (4-nitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.
Biology: Potential use in the study of enzyme mechanisms and inhibition.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Propenal, (4-nitrophenyl)hydrazone involves its interaction with nucleophiles. The hydrazone linkage is susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, influencing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenal, (2,4-dinitrophenyl)hydrazone
- 2-Propenal, 3-phenyl-, (2,4-dinitrophenyl)hydrazone
Uniqueness
2-Propenal, (4-nitrophenyl)hydrazone is unique due to the presence of the 4-nitrophenyl group, which imparts distinct electronic and steric properties
Properties
CAS No. |
3426-28-6 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
4-nitro-N-(prop-2-enylideneamino)aniline |
InChI |
InChI=1S/C9H9N3O2/c1-2-7-10-11-8-3-5-9(6-4-8)12(13)14/h2-7,11H,1H2 |
InChI Key |
HDHSVDQIXIKIDQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=NNC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


